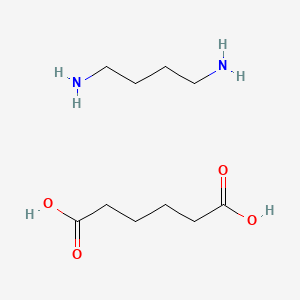1,4-Butanediamine adipate
CAS No.: 50327-77-0
Cat. No.: VC17121102
Molecular Formula: C10H22N2O4
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50327-77-0 |
|---|---|
| Molecular Formula | C10H22N2O4 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | butane-1,4-diamine;hexanedioic acid |
| Standard InChI | InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |
| Standard InChI Key | SHPVGWLRFPFLNE-UHFFFAOYSA-N |
| Canonical SMILES | C(CCC(=O)O)CC(=O)O.C(CCN)CN |
Introduction
Chemical Identity and Structural Characteristics
1,4-Butanediamine adipate is a 1:1 adduct of 1,4-butanediamine and adipic acid, yielding a crystalline solid under standard conditions. The compound’s molecular structure features a linear aliphatic diamine moiety linked to a six-carbon dicarboxylic acid, resulting in a symmetrical arrangement that enhances its stability in polymeric matrices . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Average Molar Mass | 234.296 g/mol | |
| Melting Point | 56–60°C (adipic acid component) | |
| Density | 1.019 g/mL at 25°C | |
| Solubility | Water-soluble |
The adipate anion contributes to the compound’s hygroscopic nature, while the diamine group facilitates crosslinking in polymer networks . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic amine () and carboxylate () functional groups .
Synthesis and Production Methods
Biochemical Synthesis via Microbial Fermentation
Recent patents describe a novel biochemical route utilizing genetically modified Escherichia coli strains to produce 1,4-butanediamine. By overexpressing ornithine decarboxylase (ODC) and N-acetylglutamate synthase, microbial cells achieve a 20-fold increase in diamine yield compared to wild-type strains . The process involves:
-
Gene Overexpression: Introducing plasmid-borne speC (ODC) and argJ (N-acetyltransferase) genes into E. coli LJ110.
-
Fermentation: Culturing in minimal salt medium at 33°C, with induction by isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Recovery: Extracting 1,4-butanediamine from the fermentation broth via ion-exchange chromatography .
This method avoids toxic intermediates and aligns with green chemistry principles, achieving titers of 1.2 g/L in shake-flask experiments .
Chemical Synthesis Pathways
Traditional chemical synthesis involves the condensation of adipic acid with 1,4-butanediamine under acidic conditions:
Physicochemical and Thermal Properties
1,4-Butanediamine adipate exhibits dual thermal stability profiles due to its ionic structure. Thermogravimetric analysis (TGA) reveals decomposition onset at 172.7°C, correlating with the flashpoint of its diamine component . Differential scanning calorimetry (DSC) shows endothermic peaks at 58°C (melting) and 220°C (decomposition), making it suitable for processing in polyamide melts . The compound’s low vapor pressure ( at 25°C) minimizes volatilization losses during industrial handling .
Applications in Polymer Science and Industry
Polyamide-4,6 Production
1,4-Butanediamine adipate serves as a monomer for polyamide-4,6 (PA-4,6), a high-performance polymer with exceptional thermal resistance () and mechanical strength. PA-4,6 fibers, synthesized via melt polycondensation, are used in automotive components and aerospace alloys .
Deuterated Salts for Spectroscopic Studies
The DTIC report highlights the synthesis of deuterated analogs (e.g., 1,4-butanediamine-1,1,4,4-d adipate) for nuclear magnetic resonance (NMR) studies. These isotopologues enable precise tracking of molecular dynamics in polymer matrices and biological systems .
Recent Research Advancements
Metabolic Engineering for Enhanced Yield
Co-expression of speA (arginine decarboxylase) and speB (agmatinase) in E. coli LJ110 further boosts 1,4-butanediamine titers to 2.4 g/L, demonstrating the potential for industrial-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume